molecular formula C18H18FNO3S B12755392 Carbamic acid, ((4-fluorophenyl)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester CAS No. 50802-69-2

Carbamic acid, ((4-fluorophenyl)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester

Cat. No.: B12755392
CAS No.: 50802-69-2
M. Wt: 347.4 g/mol
InChI Key: CFLJNVMICROPNV-UHFFFAOYSA-N
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Description

Carbamic acid, ((4-fluorophenyl)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique molecular configuration, which includes a benzofuranyl ester group and a fluorophenyl thio group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, ((4-fluorophenyl)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester involves multiple steps. One common method includes the reaction of 2,3-dihydro-2,2-dimethyl-7-benzofuranol with ((4-fluorophenyl)thio)methyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, ((4-fluorophenyl)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl thio group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Carbamic acid, ((4-fluorophenyl)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, ((4-chlorophenyl)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
  • Carbamic acid, ((4-bromophenyl)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester

Uniqueness

The uniqueness of carbamic acid, ((4-fluorophenyl)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester lies in its fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro or bromo analogs.

Properties

CAS No.

50802-69-2

Molecular Formula

C18H18FNO3S

Molecular Weight

347.4 g/mol

IUPAC Name

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-(4-fluorophenyl)sulfanyl-N-methylcarbamate

InChI

InChI=1S/C18H18FNO3S/c1-18(2)11-12-5-4-6-15(16(12)23-18)22-17(21)20(3)24-14-9-7-13(19)8-10-14/h4-10H,11H2,1-3H3

InChI Key

CFLJNVMICROPNV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OC(=O)N(C)SC3=CC=C(C=C3)F)C

Origin of Product

United States

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